3-Cyclopentylideneazetidine
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Overview
Description
3-Cyclopentylideneazetidine is a useful research compound. Its molecular formula is C8H13N and its molecular weight is 123.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Antitumor and Antiviral Properties
Several studies have explored the antitumor and antiviral properties of cyclopentenyl cytosine (CPEC), a structural analog of 3-Cyclopentylideneazetidine. CPEC, as an analogue of cytidine, has been found to exhibit significant antiviral effects and potential in cancer treatment. Its activation through intracellular phosphorylation leads to the formation of metabolites that inhibit cytidine-5'-triphosphate synthetase, an enzyme crucial for CTP formation. High CTP synthetase activity in cancer cells makes them potential targets for chemotherapy. Studies have shown nanomolar range activity of CPEC against various leukemia cell lines, as well as effects on colorectal and neuroblastoma cells. However, its cardiotoxic effects in clinical trials necessitate caution in future uses (Schimmel, Gelderblom, & Guchelaar, 2007).
2. Inhibition of Nucleoside Transport and Metabolism
The study of various cytidine analogues, including this compound, has led to insights into the inhibition of nucleoside transport and metabolism. For instance, lamivudine (3TC), a cytidine dideoxynucleoside analogue, has shown in vitro activity against HIV-1 strains. An HPLC method for the determination of 3TC in human urine suggests the potential of this compound analogues in therapeutic applications (Morris & Selinger, 1994).
3. Impact on Mitochondrial DNA and Cellular Metabolism
The delayed cytotoxicity and selective loss of mitochondrial DNA in cells treated with nucleoside analogs like 2',3'-dideoxycytidine (ddC) provide insights into the effects of this compound analogues on cellular metabolism. The compound ddC, similar in structure to this compound, is known to inhibit HIV replication and causes delayed cytotoxicity in human T lymphoblastic cell lines. This effect is associated with a decrease in mitochondrial DNA content and an increase in glycolysis, highlighting the potential cellular and mitochondrial implications of related compounds (Chen & Cheng, 1989).
4. Cyclopentenyl Derivatives in Cancer Research
Cyclopentenyl cytosine derivatives, closely related to this compound, have been investigated for their inhibitory effects on CTP synthesis in human colon carcinoma cells. The reduction in CTP levels correlates with the cytocidal activity of these compounds, indicating their potential role in cancer treatment (Glazer, Knode, Lim, & Marquez, 1985).
Properties
IUPAC Name |
3-cyclopentylideneazetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-4-7(3-1)8-5-9-6-8/h9H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFMEIGOHYVSKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C2CNC2)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.